molecular formula C₂₂H₂₄F₃NO₁₁ B1140805 Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate CAS No. 918158-52-8

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate

Cat. No.: B1140805
CAS No.: 918158-52-8
M. Wt: 535.42
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate typically involves multiple steps, starting from the appropriate glucopyranosiduronyl derivative. The process includes acetylation of the hydroxyl groups at positions 2, 3, and 4, followed by the introduction of the methoxyphenyl and trifluoroacetimidate groups under specific reaction conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It finds use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The trifluoroacetimidate group, in particular, plays a crucial role in these interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Methoxyphenyl)-2,2,2-trifluoroacetate
  • Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Methoxyphenyl)-2,2,2-trifluoroacetamide

Uniqueness

Compared to similar compounds, Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate stands out due to its specific trifluoroacetimidate group, which imparts unique reactivity and binding properties. This makes it particularly valuable in research applications where precise control over chemical interactions is required.

Properties

IUPAC Name

methyl (3S,6S)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO11/c1-10(27)33-15-16(34-11(2)28)18(35-12(3)29)20(36-17(15)19(30)32-5)37-21(22(23,24)25)26-13-6-8-14(31-4)9-7-13/h6-9,15-18,20H,1-5H3/t15-,16?,17?,18?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVXPVUNZDHHOM-ZONUDWDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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